molecular formula C14H28O2 B14213321 2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- CAS No. 825636-93-9

2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-

Cat. No.: B14213321
CAS No.: 825636-93-9
M. Wt: 228.37 g/mol
InChI Key: GQBVHGLNSHPKPG-YNEHKIRRSA-N
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Description

2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- is a chemical compound with the molecular formula C14H28O2. It is characterized by its clear liquid form and a typical woody amber odor. This compound is used as a woody fixative in various perfume types due to its distinctive scent .

Preparation Methods

The synthesis of 2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- involves the reaction of 2-tert-butylcyclohexanol with sodium hydride and 1,2-epoxybutane . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar compounds to 2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- include:

The uniqueness of 2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)- lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.

Properties

CAS No.

825636-93-9

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

(2S)-1-[(1R,2S)-2-tert-butylcyclohexyl]oxybutan-2-ol

InChI

InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3/t11-,12+,13+/m0/s1

InChI Key

GQBVHGLNSHPKPG-YNEHKIRRSA-N

Isomeric SMILES

CC[C@@H](CO[C@@H]1CCCC[C@H]1C(C)(C)C)O

Canonical SMILES

CCC(COC1CCCCC1C(C)(C)C)O

Origin of Product

United States

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